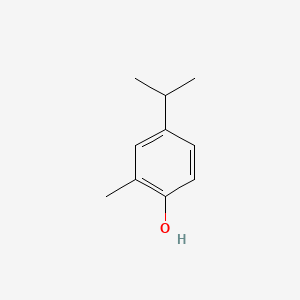

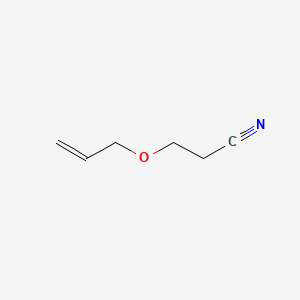

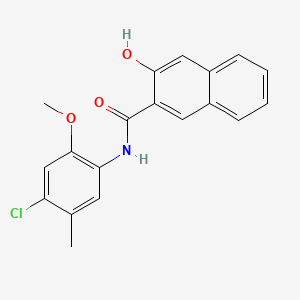

N-(2-iodophenyl)-4-methoxybenzamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide has been used to produce aza-heterocyclic amides . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the cathodic reduction of N-(2-iodophenyl)-N-alkylcinnamides under deaerated conditions in DMF gave 1-alkyl-3-benzylindolin-2-ones . Another study described a one-pot process of isothiocyanates from amines under aqueous conditions .Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

A study by Caveliers et al. (2002) explored the use of a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, in visualizing primary breast tumors. This compound binds to sigma receptors overexpressed in breast cancer cells, allowing for potential non-invasive tumor imaging (Caveliers et al., 2002).

Molecular Structure Analysis

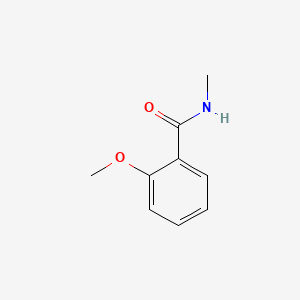

Karabulut et al. (2014) conducted a study on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research utilized X-ray diffraction and DFT calculations to analyze the influence of intermolecular interactions on molecular geometry, crucial for understanding the compound's behavior in various environments (Karabulut et al., 2014).

Dopamine D2 Receptor Ligand Studies

Research by Costa et al. (2004) on 3-Iodo-6-methoxybenzamide (123I-IBZM) showed its effectiveness as a Dopamine D2 receptor ligand. This application is significant in studying neurological conditions and potential therapeutic interventions (Costa et al., 2004).

Antiviral Activity Against Enterovirus

A study by Ji et al. (2013) found that derivatives of N-phenylbenzamide, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activities against Enterovirus 71. This indicates potential therapeutic applications for these compounds (Ji et al., 2013).

Melanoma Imaging and Therapy

Eisenhut et al. (2000) investigated radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. Their findings indicate potential for these compounds in melanoma detection and possible radionuclide therapy (Eisenhut et al., 2000).

Chemodivergent Annulations in Organic Synthesis

Xu et al. (2018) discussed the use of N-methoxybenzamides in Rhodium-catalyzed C-H activation. This chemical process is vital in organic synthesis, demonstrating the compound's utility in creating complex molecules (Xu et al., 2018).

Antibacterial Properties

Ohashi et al. (1999) studied the effects of 3-Methoxybenzamide, a related compound, on cell division in Bacillus subtilis. This research highlights the potential of benzamide derivatives in developing new antibacterial agents (Ohashi et al., 1999).

Future Directions

The future directions for the study of “N-(2-iodophenyl)-4-methoxybenzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications . The development of more efficient and cost-effective synthesis methods, as well as the investigation of their biological activity and potential medical applications, could be areas of future research.

properties

IUPAC Name |

N-(2-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJYIVHFTRDSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359703 | |

| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-4-methoxybenzamide | |

CAS RN |

329939-01-7 | |

| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1604810.png)